molecular formula C19H15N5S2 B560488 3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine CAS No. 1601496-05-2

3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine

Cat. No. B560488
M. Wt: 377.484
InChI Key: BPKSNNJTKPIZKR-UHFFFAOYSA-N
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Description

“3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine” is a chemical compound with the molecular formula C19H15N5S2 . It is also known by the synonyms GSK-843, 1601496-05-2, GSK’843, and GSK843 . The compound has a molecular weight of 377.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a benzothiazolyl group, a dimethylpyrazolyl group, and a thienopyridinyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 377.07688785 g/mol . The topological polar surface area is 126 Ų . The compound has a heavy atom count of 26 .

Scientific Research Applications

Synthesis and Characterization

  • A novel synthesis method for pyridine-pyrimidines, closely related to the compound , was reported using a multi-component reaction approach. This method involved using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst, demonstrating efficiency and reusability (Rahmani et al., 2018).

Pharmacological Potential

  • Research on benzothiazole and pyrazole derivatives, structurally similar to the compound, has indicated notable pharmacological activities. These compounds were synthesized and tested for antimicrobial and antioxidant activities, suggesting potential therapeutic applications (Raparla et al., 2013).

Antimicrobial and Antifungal Applications

  • A study focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which included compounds structurally related to the target compound. These derivatives exhibited significant antibacterial and antifungal properties, highlighting their potential in combating microbial infections (Sayed et al., 2012).

Antioxidant Properties

  • Another research effort synthesized new pyrazolopyridine derivatives, including compounds analogous to the target molecule. These compounds were evaluated for their antioxidant capabilities, indicating a potential role in oxidative stress-related therapeutic applications (Gouda, 2012).

Insecticidal and Antibacterial Activities

  • The cyclocondensation of related pyrimidine and pyrazole compounds has been explored, showing notable insecticidal and antibacterial potential. These findings suggest a role for such compounds in agricultural and bacterial infection contexts (Deohate & Palaspagar, 2020).

Diverse Structural Applications

  • Research on generating a structurally diverse library of compounds using related ketonic Mannich bases indicates the versatility and potential for creating a wide range of derivatives with varying applications (Roman, 2013).

properties

IUPAC Name

3-(1,3-benzothiazol-5-yl)-7-(2,5-dimethylpyrazol-3-yl)thieno[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5S2/c1-10-5-15(24(2)23-10)12-7-21-19(20)17-13(8-25-18(12)17)11-3-4-16-14(6-11)22-9-26-16/h3-9H,1-2H3,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKSNNJTKPIZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine

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